molecular formula C14H9N3O3S2 B13720169 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide

4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide

Cat. No.: B13720169
M. Wt: 331.4 g/mol
InChI Key: JQQDXBXQCLURCE-UHFFFAOYSA-N
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Description

4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide is an organic compound that features a nitro group, a thiophene ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the thiazole-thiophene intermediate with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: 4-Amino-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the thiophene and thiazole rings can interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

    4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzylamine: Similar structure but with a benzylamine group instead of a benzamide group.

Uniqueness

4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide is unique due to the presence of both a nitro group and a benzamide moiety, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific research applications.

Properties

Molecular Formula

C14H9N3O3S2

Molecular Weight

331.4 g/mol

IUPAC Name

4-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H9N3O3S2/c18-13(9-3-5-10(6-4-9)17(19)20)16-14-15-11(8-22-14)12-2-1-7-21-12/h1-8H,(H,15,16,18)

InChI Key

JQQDXBXQCLURCE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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